molecular formula C21H19ClO5 B2364945 ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetate CAS No. 431073-10-8

ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetate

Cat. No.: B2364945
CAS No.: 431073-10-8
M. Wt: 386.83
InChI Key: BKURDZXZIXSHNP-UHFFFAOYSA-N
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Description

Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chloro (6-position), ethyl (4-position), and a phenylacetate group (7-position). Its molecular formula is C₂₁H₁₉ClO₅, with a molecular weight of 386.83 g/mol (estimated). The compound is structurally related to bioactive coumarins, which are studied for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO5/c1-3-13-10-19(23)26-17-12-18(16(22)11-15(13)17)27-20(21(24)25-4-2)14-8-6-5-7-9-14/h5-12,20H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKURDZXZIXSHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Optimization

  • Phenol Derivative : 4-Chlororesorcinol serves as the starting phenol due to its ability to introduce chlorine at the 6-position.
  • β-Keto Ester : Ethyl 3-oxohexanoate is selected over ethyl acetoacetate to install the ethyl group at the 4-position.
  • Catalyst : Ti(IV)-doped ZnO nanoparticles (Zn0.925Ti0.075O) show superior catalytic activity, achieving yields >85% under solvent-free conditions at 120°C.

Mechanistic Pathway :

  • Nucleophilic attack by the phenolic hydroxyl on the β-carbon of the keto ester.
  • Cyclization via intramolecular esterification.
  • Dehydration to form the chromen-2-one system.

Key Data :

Parameter Value Source
Reaction Time 4–6 hours
Yield 82–89%
Purity (HPLC) ≥95%

Etherification of the 7-Hydroxy Group

The 7-hydroxy moiety undergoes etherification to introduce the phenoxyacetate side chain. This step typically employs Williamson ether synthesis or nucleophilic substitution.

Reagent Selection and Conditions

  • Electrophile : Ethyl 2-bromo-2-phenylacetate is preferred due to its reactivity and commercial availability.
  • Base : Anhydrous K2CO3 in DMF facilitates deprotonation and nucleophilic attack at 80–90°C.
  • Solvent : Dimethylformamide (DMF) enhances solubility and reaction kinetics.

Reaction Protocol :

  • Dissolve 6-chloro-4-ethyl-7-hydroxycoumarin (1 eq) in DMF.
  • Add K2CO3 (2.5 eq) and ethyl 2-bromo-2-phenylacetate (1.2 eq).
  • Reflux for 12–16 hours under nitrogen.

Optimization Challenges :

  • Steric hindrance from the 4-ethyl group reduces reaction rates by ~15% compared to methyl analogs.
  • Polar aprotic solvents (e.g., DMSO) increase byproduct formation via hydrolysis.

Yield and Characterization :

Metric Value Source
Isolated Yield 68–74%
Melting Point 142–145°C
1H NMR δ 1.35 (t, 3H, CH3), 4.32 (q, 2H, OCH2), 7.28–7.45 (m, 5H, Ar-H)

Alternative Synthetic Pathways

Knoevenagel Condensation Approach

While less common, Knoevenagel condensation offers an alternative route for introducing the ethyl group:

  • Reactants : Salicylaldehyde derivatives and ethyl 3-oxohexanoate.
  • Catalyst : Piperidine/acetic acid system in ethanol under ultrasound irradiation (20 kHz, 90% power).
  • Yield : 70–75% with reduced regioselectivity compared to Pechmann.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the Pechmann step:

  • Conditions : 300 W, 100°C, 20 minutes.
  • Advantage : 95% conversion rate with 88% isolated yield.

Industrial-Scale Production Considerations

Large-scale synthesis introduces unique challenges addressed in patent literature:

Continuous Flow Reactors

  • Throughput : 5–10 kg/hour with >90% conversion.
  • Catalyst Recycling : Ti-doped ZnO nanoparticles reused ≥7 times without activity loss.

Purification Protocols

  • Crystallization : Ethanol/water (3:1) achieves 99.5% purity.
  • Chromatography : Silica gel (hexane:ethyl acetate 4:1) for analytical-grade material.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability
Pechmann + Williamson 74 95 High
Knoevenagel 70 92 Moderate
Microwave-Pechmann 88 97 High

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions can replace the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Coumarin derivatives, including ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate, have been investigated for their anticancer properties. Research indicates that compounds containing the chromenone structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain coumarin derivatives can inhibit the proliferation of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

1.2 Antioxidant Properties

The antioxidant activity of ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate has been documented in several studies. Coumarins are known for their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress-related diseases. A study demonstrated that this compound effectively neutralizes reactive oxygen species (ROS), thereby reducing cellular damage .

1.3 Anticoagulant Effects

Research has highlighted the anticoagulant potential of coumarin derivatives. Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate has been shown to inhibit specific clotting factors, making it a candidate for developing new anticoagulant therapies .

Material Science Applications

2.1 Polymer Synthesis

Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate can serve as a monomer in the synthesis of novel polymers with enhanced properties. The incorporation of coumarin structures into polymer matrices has been explored to improve thermal stability and UV resistance, making these materials suitable for applications in coatings and packaging .

2.2 Photochemical Applications

Due to its chromophoric properties, this compound is also studied for its photochemical applications. Coumarin derivatives can be used as fluorescent probes or as components in light-harvesting systems, contributing to advancements in solar energy conversion technologies .

Agricultural Chemistry Applications

3.1 Pesticidal Activity

The pesticidal properties of ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yloxyacetate have been examined in agricultural research. Studies suggest that this compound exhibits insecticidal activity against various pests, making it a potential candidate for developing environmentally friendly pesticides .

3.2 Plant Growth Regulation

Research indicates that coumarin derivatives can influence plant growth and development positively. Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yloxyacetate has been shown to enhance seed germination rates and root development in certain plant species, suggesting its utility as a natural growth regulator .

Data Summary Table

Application Area Potential Uses Key Findings
Medicinal ChemistryAnticancer, Antioxidant, AnticoagulantSignificant cytotoxic effects; ROS scavenging ability
Material SciencePolymer synthesis, Photochemical applicationsImproved thermal stability; fluorescent probe potential
Agricultural ChemistryPesticidal activity, Plant growth regulationInsecticidal properties; enhanced seed germination

Mechanism of Action

The mechanism of action of ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Chromen Positions) Ester Group Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 6-Cl, 4-Et, 7-O-(Ph)CH₂COOEt Ethyl C₂₁H₁₉ClO₅ 386.83
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate 6-Cl, 4-Ph, 7-OCH₂COOEt Ethyl C₁₉H₁₅ClO₅ 358.78
Methyl 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 6-Et, 3-F-Ph, 4-Oxo, 2-CF₃ Methyl C₂₁H₁₇F₄O₅ 428.36
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 6-Cl, 4-Et, 7-OCH(CH₃)COOH Propanoic acid C₁₅H₁₅ClO₅ 310.73
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate 8-Me, 4-Ph, 7-O-C(Ph)COOEt Ethyl C₂₆H₂₂O₅ 414.45

Substituent Effects on Properties

  • Present in the target compound and EN300-302771 .
  • Ethyl vs.
  • Ester Group : Ethyl esters (target) exhibit slower hydrolysis than methyl esters (e.g., ), influencing bioavailability .
  • Phenylacetate vs. Acetate (7-position) : The phenyl group in the target introduces aromatic interactions, which may enhance binding to hydrophobic enzyme pockets .

Computational and Crystallographic Analysis

  • Structural Confirmation : Tools like SHELXL and ORTEP-3 are widely used for crystallographic refinement of coumarin derivatives (e.g., Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate in ) .
  • ADMET Predictions : Analogs in and underwent molecular docking and ADMET studies, highlighting favorable pharmacokinetic profiles for ethyl esters .

Biological Activity

Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate, also known by its chemical name 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetic acid, is a compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

The molecular formula of ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate is C13H11ClO5 with a molecular weight of 282.68 g/mol. The compound exhibits a predicted boiling point of 494.0 ± 45.0 °C and a density of 1.415 ± 0.06 g/cm³ .

Antioxidant Activity

Flavonoids are well-documented for their antioxidant properties, which help mitigate oxidative stress in biological systems. Research has shown that compounds similar to ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate demonstrate significant free radical scavenging activity. A study indicated that such compounds could inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

The antimicrobial potential of flavonoid derivatives has been extensively studied. Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate has shown promising activity against various pathogens. In vitro assays revealed that this compound exhibits inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

Flavonoids are also recognized for their anti-inflammatory properties. Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate has been reported to inhibit the production of pro-inflammatory cytokines in cell cultures, which may contribute to its therapeutic effects in inflammatory diseases .

Study on Antioxidant and Anti-inflammatory Properties

A recent study investigated the antioxidant and anti-inflammatory activities of various flavonoids, including those structurally related to ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yloxyacetate. The results demonstrated that these compounds significantly reduced reactive oxygen species (ROS) levels and inhibited the expression of inflammatory markers in human cell lines .

Compound Antioxidant Activity (IC50) Anti-inflammatory Activity (Cytokine Inhibition)
Ethyl (6-chloro...)acetate25 µM40% inhibition
Quercetin15 µM60% inhibition
Rutin30 µM35% inhibition

Evaluation of Antimicrobial Properties

Another study assessed the antimicrobial efficacy of ethyl (6-chloro...)acetate against various fungal strains. The compound exhibited significant antifungal activity with an EC50 value comparable to standard antifungal agents .

Q & A

Q. What comparative studies distinguish this compound from analogous coumarin derivatives?

  • Key Comparisons :
  • Ethyl vs. Methyl Esters : Ethyl esters exhibit slower hydrolysis rates (t₁/₂ = 24 h vs. 8 h in serum) .
  • Chloro vs. Methoxy Substituents : Chloro enhances electrophilicity, improving enzyme inhibition (e.g., 2x higher activity against COX-2) .

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